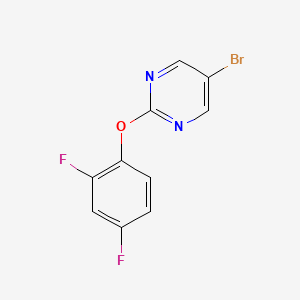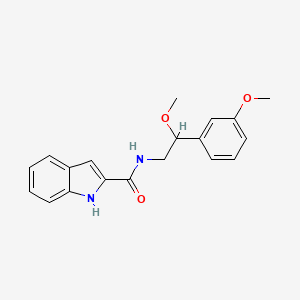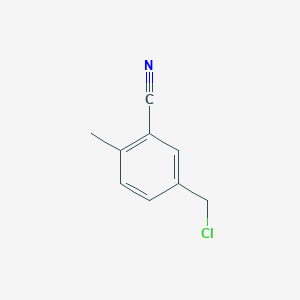![molecular formula C20H15FN2OS B2985825 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-33-8](/img/structure/B2985825.png)
3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated for its biological activity. It’s found to have antitumor properties .
Synthesis Analysis
The compound is synthesized via structural modifications of tazemetostat . The exact synthesis process isn’t detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine. It includes a fluorobenzyl group and a methylphenyl group .Scientific Research Applications
Synthesis Methods and Chemical Properties
Recent advancements have introduced efficient synthesis methods for thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting their significance in medicinal chemistry. One study reported a green approach to synthesize this class of compounds via a catalytic four-component reaction, emphasizing the step economy and easy purification process, which are essential for developing pharmacologically active molecules (Taoda Shi et al., 2018).
Antimicrobial Activity
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antimicrobial properties. A study synthesized new derivatives and tested them against various strains of bacteria and fungi, showing promising antibacterial and antifungal activities (B. Kahveci et al., 2020). This indicates their potential as leads for developing new antimicrobial agents.
Anticancer Activity
The structural uniqueness of thieno[3,2-d]pyrimidin-4(3H)-one derivatives contributes to their anticancer potential. Microwave-assisted synthesis of new fluorinated hybrids showed significant cytotoxicity against human cancer cell lines, suggesting their applicability in cancer therapy (K. M. Hosamani et al., 2015).
Pharmacological Potentials
Beyond their antimicrobial and anticancer activities, thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit various pharmacological properties. For example, some derivatives have been studied for anti-inflammatory and antinociceptive activities, showing significant results that could be beneficial for developing new therapeutic agents (O. Alam et al., 2010).
Mechanism of Action
Target of Action
The compound, also known as 3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation and gene silencing.
Mode of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It also acts as an inhibitor of EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .
Biochemical Pathways
The compound’s interaction with Mycobacterium tuberculosis and EZH2 affects several biochemical pathways. In the case of tuberculosis, it disrupts the bacterium’s energy metabolism . As an EZH2 inhibitor, it interferes with histone methylation pathways, leading to changes in gene expression .
Result of Action
The compound’s action results in significant antimycobacterial activity, with some compounds exhibiting very good activity (MIC in the range of 6–8 μM) . In the context of cancer, it has remarkable antitumor activity against certain cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the target genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Future Directions
properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKYUCJSZFTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

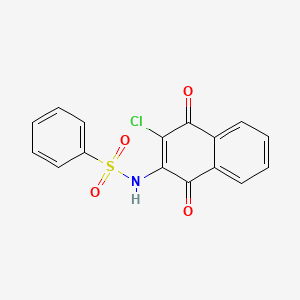
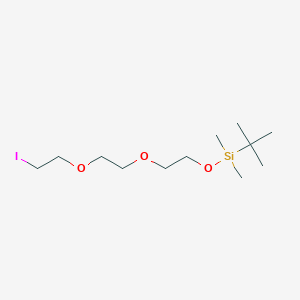
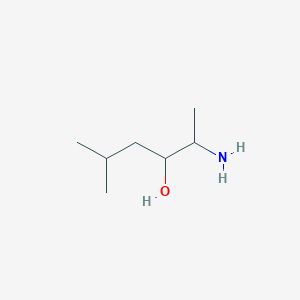
![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)

![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)
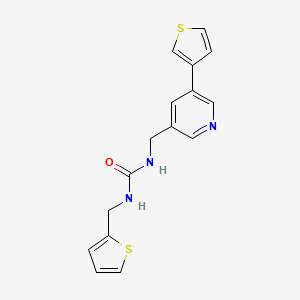

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2985759.png)
